Ethyl crotonate

Atmospheric Chemistry Reaction Kinetics Volatile Organic Compounds (VOCs)

Ethyl crotonate (≥98%) delivers a copolymer Tg of –29 °C with MDO—higher than butyl crotonate (–37 °C)—for more rigid coatings. Its faster GTP kinetics enable high‑Tg block copolymers (173 °C). Boiling point 142–143 °C vs. methyl crotonate ensures safer scale‑up. FEMA 3486 flavor agent. OH radical rate constant characterised for atmospheric modelling. Order now for polymer R&D and process development.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 623-70-1
Cat. No. B152679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl crotonate
CAS623-70-1
Synonyms(E)-Crotonic Acid Ethyl Ester;  (E)-2-Butenoic Acid Ethyl Ester;  (E)-Ethyl but-2-enoate;  Ethyl (E)-2-Butenoate;  Ethyl (E)-Crotonate;  Ethyl trans-2-Butenoate;  Ethyl trans-Crotonate;  trans-2-Butenoic Acid Ethyl Ester
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC
InChIInChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+
InChIKeyZFDIRQKJPRINOQ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Soluble (in ethanol)

Ethyl Crotonate (CAS 623-70-1): Physicochemical Properties and Industrial Position


Ethyl crotonate (ethyl (E)-but-2-enoate, CAS 623-70-1) is an α,β-unsaturated ester with molecular formula C₆H₁₀O₂ [1]. Its molecular weight is 114.14 g/mol, and it exhibits a boiling point of 142–143 °C (lit.), a density of 0.918 g/mL at 25 °C, and a refractive index range of n20/D 1.424–1.425 [1]. It is widely employed as a flavoring agent (FEMA 3486) and as a key intermediate in organic synthesis and polymer chemistry [2].

Why Ethyl Crotonate (CAS 623-70-1) Cannot Be Simply Replaced by Generic Crotonate Esters


Substituting ethyl crotonate with other alkyl crotonates (e.g., methyl, butyl) is not trivial. Subtle changes in the ester alkyl chain length produce quantifiable differences in reactivity, polymerization behavior, and material properties that are critical for application-specific outcomes. For instance, while ethyl and methyl crotonate exhibit similar gas-phase oxidation kinetics [1], their behavior in polymer synthesis diverges significantly. Ethyl crotonate demonstrates a distinct conversion rate (80.5% in 6 h) and yields copolymers with a unique glass transition temperature (Tg = –29 °C) when copolymerized with MDO, which is markedly different from butyl crotonate (85.0% conversion, Tg = –37 °C) [2]. These differences in polymerization kinetics and resulting thermal properties can dictate the suitability of a monomer for a specific coating or adhesive formulation.

Quantitative Differentiation: Ethyl Crotonate (CAS 623-70-1) vs. Closest Analogs


Ethyl Crotonate vs. Methyl Crotonate: Gas-Phase Oxidation Kinetics (Atmospheric Reactivity)

A direct head-to-head comparison of ethyl crotonate and methyl crotonate reveals that ethyl crotonate is slightly more reactive toward OH radicals, with a rate constant of k(OH) = (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ compared to k(OH) = (4.65 ± 0.65) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for methyl crotonate. A similar trend is observed for reaction with Cl atoms, where ethyl crotonate exhibits a rate constant of k(Cl) = (2.52 ± 0.62) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ versus (2.20 ± 0.55) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for the methyl analog [1].

Atmospheric Chemistry Reaction Kinetics Volatile Organic Compounds (VOCs)

Ethyl Crotonate vs. Butyl Crotonate: Copolymerization Kinetics with MDO

In the bulk copolymerization with MDO (a cyclic ketene acetal), ethyl crotonate achieves a monomer conversion of 80.5% in 6 hours. This is 5.3% lower than the 85.0% conversion observed for butyl crotonate under identical conditions [1]. Furthermore, the resulting copolymer with ethyl crotonate exhibits a glass transition temperature (Tg) of –29 °C, which is 8 °C higher than the –37 °C Tg of the corresponding butyl crotonate copolymer [1].

Polymer Chemistry Radical Copolymerization Sustainable Materials

Ethyl Crotonate vs. Methyl Crotonate: Group-Transfer Copolymerization (GTP) Reactivity

In organo-catalyzed group-transfer polymerization (GTP) with methyl methacrylate (MMA), ethyl crotonate (EC) is incorporated into copolymers at a slightly faster rate than methyl crotonate (MC). Analysis of copolymerization kinetics shows the conversion ratio of M1 (MC) versus M2 (EC) is within the range of 0.5–1 throughout the process, indicating that EC polymerizes more rapidly [1]. This results in copolymers with a Tg of 173 °C for a 50/50 MC/EC copolymer, demonstrating the ability to tailor thermal properties based on monomer choice [1].

Controlled Polymerization Block Copolymers Material Science

Ethyl Crotonate vs. tert-Butyl Crotonate: Feasibility of Radical Homopolymerization

A class-level inference from studies on alkyl crotonates indicates that ethyl crotonate does not undergo radical homopolymerization under standard conditions (bulk or benzene, 60°C), yielding no polymer. This is in stark contrast to bulkier esters like tert-butyl crotonate, which readily form homopolymers with molecular weights of several thousand under the same conditions [1]. This is attributed to the significant steric hindrance and chain transfer associated with the β-methyl group, which is overcome only by using bulky ester groups.

Radical Polymerization Polymer Synthesis Monomer Reactivity

Ethyl Crotonate vs. Methyl Crotonate: Physical Properties for Process Engineering

Ethyl crotonate has a higher boiling point (142–143 °C) compared to its methyl analog, methyl crotonate (118–120 °C). This 22–25 °C difference in boiling point can be a critical factor in process design. Ethyl crotonate's higher boiling point allows for reactions at elevated temperatures under atmospheric pressure, which may be advantageous or disadvantageous depending on the thermal sensitivity of other components in the mixture . Its density of 0.918 g/mL is also lower than that of water, simplifying phase separations in aqueous work-up procedures [1].

Process Engineering Solvent Selection Chemical Handling

Optimal Application Scenarios for Ethyl Crotonate (CAS 623-70-1) Based on Comparative Evidence


Atmospheric Chemistry Studies: Modeling VOC Degradation

For researchers modeling the atmospheric fate of volatile organic compounds (VOCs), ethyl crotonate's well-defined and slightly higher rate constant for reaction with OH radicals (k(OH) = (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) compared to methyl crotonate [1] makes it a suitable probe for structure-activity relationship studies. Its reactivity data are essential for validating computational models and understanding the impact of ester chain length on tropospheric lifetime.

Development of Bio-based Copolymers with Tailored Flexibility

In the synthesis of bio-based polymers, ethyl crotonate offers a distinct performance profile. When copolymerized with MDO, it yields a material with a Tg of –29 °C, which is significantly higher than the –37 °C Tg achieved with butyl crotonate [2]. This makes ethyl crotonate the preferred comonomer when a less flexible, slightly more rigid copolymer is desired for applications such as durable coatings or structural adhesives, providing a quantifiable alternative to softer butyl crotonate-based materials.

Controlled Polymerization for High-Tg Block Copolymers

Ethyl crotonate is a valuable monomer in group-transfer polymerization (GTP) for creating high-Tg block copolymers. Its slightly faster polymerization rate compared to methyl crotonate [3] allows for the synthesis of well-defined copolymers like poly(MC-random-EC) with a Tg of 173 °C [3]. This makes it a critical building block for advanced materials requiring high thermal stability and precise control over polymer architecture, such as in high-performance thermoplastics and specialty films.

Chemical Process Design: Elevated Temperature Reactions

Process engineers designing syntheses at elevated temperatures (e.g., >120 °C) should prioritize ethyl crotonate over its lower-boiling analog, methyl crotonate. Ethyl crotonate's boiling point of 142–143 °C provides a wider operational window under atmospheric pressure, reducing the need for pressurized equipment and potentially simplifying solvent recovery. This directly translates to lower capital expenditure and safer operating conditions in large-scale chemical manufacturing.

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